4-Acetylisoindolin-1-one
Overview
Description
4-Acetylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H9NO2. It is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an isoindolinone core with an acetyl group at the fourth position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 4-Acetylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that this compound exhibits good bioavailability and stability . .
Result of Action
The inhibition of CDK7 by this compound disrupts the cell cycle, which can lead to cell death . This makes this compound a potential candidate for anti-cancer action, particularly against cancers where CDK7 plays a crucial role .
Biochemical Analysis
Biochemical Properties
4-Acetylisoindolin-1-one has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its potential as a CDK7 inhibitor . By inhibiting CDK7, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the transcription process and cell proliferation, potentially exerting anti-cancer activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to CDK7, inhibiting its activity and thus influencing the cell cycle . This interaction is facilitated by the compound’s high binding affinity and its ability to form hydrogen bonds with active amino acid residues of CDK7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylisoindolin-1-one can be synthesized through various methods. One common approach involves the cyclization of N-acylated ortho-aminoacetophenones. This reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the use of palladium-catalyzed C-H activation and annulation reactions, which offer high efficiency and selectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically involve the use of formylbenzoates and primary amines under acidic conditions to yield the desired isoindolinone derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Acetylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: this compound is utilized in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Isoindolin-1-one: Lacks the acetyl group at the fourth position, resulting in different chemical and biological properties.
3-Hydroxyisoindolin-1-one: Features a hydroxyl group, which alters its reactivity and applications.
N-Substituted Isoindolinones: These compounds have various substituents on the nitrogen atom, leading to diverse biological activities
Uniqueness: 4-Acetylisoindolin-1-one is unique due to its specific acetyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
Properties
IUPAC Name |
4-acetyl-2,3-dihydroisoindol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4H,5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGIFKZMOGGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743954 | |
Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021874-48-5 | |
Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.